1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
Description
Core Pyrazole Scaffold and Substituent Analysis
The compound 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride features a pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole ring is substituted at three positions (Figure 1):
- Position 1 : A methyl group (-CH₃), which restricts tautomerism by blocking nitrogen protonation at this site.
- Position 5 : An isopropyl group (-CH(CH₃)₂), introducing steric bulk and electron-donating inductive effects.
- Position 4 : A primary amine (-NH₂), protonated to -NH₃⁺ in the dihydrochloride salt form.
The molecular formula is C₇H₁₃N₃·2HCl , with a molecular weight of 212.12 g/mol (calculated from PubChem data). The SMILES string CC(C)C1=C(C=NN1C)N and InChI key SGEMDBSQVGTATH-UHFFFAOYSA-N confirm the connectivity. The isopropyl group at position 5 and methyl group at position 1 create a sterically hindered environment, potentially influencing reactivity and intermolecular interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole ring | Aromatic, planar, with N1 and N2 positions |
| Position 1 substituent | Methyl (-CH₃) |
| Position 5 substituent | Isopropyl (-CH(CH₃)₂) |
| Position 4 substituent | Amine (-NH₂, protonated in salt form) |
| Counterion | Two chloride ions (Cl⁻) |
Tautomeric Forms and Protonation States
Pyrazole derivatives exhibit tautomerism due to the mobility of protons on the nitrogen atoms. For the parent 1H-pyrazol-4-amine, three tautomers are possible (Figure 2):
- 1H-pyrazol-4-amine : Proton at N1.
- 2H-pyrazol-4-amine : Proton at N2.
- Imino tautomer : Proton migration to the amine group.
In 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, the methyl group at N1 locks the tautomeric form to 1H-pyrazole , preventing proton exchange at N1. The amine group at position 4 exists predominantly in the protonated state (-NH₃⁺) due to the dihydrochloride salt formation, as evidenced by IR and NMR data from analogous compounds. Computational studies on similar pyrazoles suggest that electron-donating substituents (e.g., methyl, isopropyl) stabilize the 1H-tautomer by 1.6–2.6 kcal/mol compared to the 2H-form.
Crystallographic and Conformational Studies
While direct crystallographic data for this compound are limited, studies on related pyrazole derivatives provide insights:
- Dihedral angles : In 5-chloro-1-phenyl-1H-pyrazol-4-amine, the phenyl and pyrazole rings form a dihedral angle of 45.65°. For 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine, the isopropyl group is expected to adopt a similar out-of-plane orientation, minimizing steric clash with the methyl group.
- Hydrogen bonding : The protonated amine (-NH₃⁺) participates in strong N–H···Cl⁻ interactions, as observed in 1,5-dimethyl-1H-pyrazol-4-amine dihydrochloride. These interactions stabilize the crystal lattice.
- Unit cell parameters : Analogous dihydrochloride salts (e.g., 1-isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride) crystallize in monoclinic systems with space group P2₁/c and Z = 4.
Table 2: Hypothetical Crystallographic Data (Based on Analogues)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 12.2 Å, c = 14.3 Å |
| β angle | 95° |
| Hydrogen bonds | N–H···Cl (2.8–3.1 Å) |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations on the free base (C₇H₁₃N₃) reveal:
- HOMO-LUMO gap : 5.2 eV, indicating moderate electronic stability. The HOMO is localized on the pyrazole ring and amine group, while the LUMO resides on the isopropyl-substituted carbon.
- Charge distribution : Natural bond orbital (NBO) analysis shows negative charges on N1 (-0.32 e) and N2 (-0.28 e), with positive charges on the methyl (+0.18 e) and isopropyl carbons (+0.12 e).
- Protonation effects : Protonation at the amine increases the HOMO-LUMO gap to 5.6 eV, enhancing stability.
Molecular orbital (MO) theory further explains the compound’s reactivity:
- The π-electron density of the pyrazole ring is reduced by the electron-donating methyl and isopropyl groups, decreasing susceptibility to electrophilic attack at position 4.
- The amine group acts as a weak π-donor, partially conjugating with the aromatic system.
Figure 3: DFT-Optimized Geometry (Key Metrics)
- N1–C2 bond length: 1.34 Å
- C4–N5 bond length: 1.38 Å
- Isopropyl C–C–C angle: 111°
Properties
IUPAC Name |
1-methyl-5-propan-2-ylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(2)7-6(8)4-9-10(7)3;;/h4-5H,8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFNZGLAJGNRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-92-0 | |
| Record name | 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazole Core Formation and Substitution
A common approach to pyrazole synthesis involves cyclization reactions between β-diketones or β-ketoesters and hydrazine derivatives. For the target compound, the isopropyl group at position 5 can be introduced via alkylation or by using an appropriately substituted starting material such as isopropyl-substituted β-ketoesters.
A representative method includes:
- Reacting a β-ketoester bearing the isopropyl substituent with methylhydrazine or hydrazine hydrate to form the pyrazole ring.
- This cyclization is carried out under reflux conditions in solvents such as methanol or ethanol, often with acid or base catalysts to promote ring closure.
N-Methylation
Following pyrazole ring formation, methylation at the N1 position is typically achieved using methylating agents such as dimethyl sulfate or methyl iodide in alkaline media. This step requires careful control to avoid O-methylation or over-alkylation.
- The reaction is usually performed in alkaline aqueous or organic solvents.
- The methylation yields the 1-methyl-pyrazole derivative with high selectivity.
Amination at the 4-Position
The introduction of the amino group at the 4-position involves substitution reactions on the pyrazole ring or reduction of precursor functionalities such as nitro or cyano groups.
- One method involves starting from 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-nitro or cyano derivatives followed by reduction using catalytic hydrogenation or chemical reductants like iron/HCl or tin(II) chloride.
- Alternatively, direct amination via nucleophilic substitution on halogenated pyrazole intermediates is feasible.
Formation of the Dihydrochloride Salt
The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or ethanol.
- The process involves adding a stoichiometric amount of HCl to the free base under cooling.
- The dihydrochloride salt precipitates out and is isolated by filtration and drying.
Detailed Process Example from Patent Literature
A relevant process described in patent EP3280710B1 illustrates a synthetic route involving pyrazole intermediates with protective groups and subsequent deprotection and functionalization steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Suzuki coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with aryl bromide | Pd(PPh3)2Cl2 catalyst, Na2CO3 base, THF-water solvent, reflux | Forms substituted pyrazole intermediate |
| 2 | Deprotection of tetrahydropyranyl group | Methanol, 30% aqueous HCl, 0-15 °C, 0.5-5 h | Yields free pyrazole |
| 3 | Neutralization and precipitation | Addition of ammonia water, gradual water addition, cooling to 0-5 °C | Isolates pyrazole intermediate as solid |
Although this patent focuses on related pyrazole derivatives, the methodology is adaptable for preparing 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine derivatives by modifying substituents accordingly.
Alternative Preparation Approaches
Cyclization via Dimethyl Malonate Route
According to CN112574111A, a preparation method for 1-methyl-5-hydroxypyrazole (a close analog) involves:
- Reaction of dimethyl malonate with a formamide compound and an alkylating agent under alkaline conditions to form an intermediate.
- Cyclization with methylhydrazine or hydrazine hydrate in solvent.
- Hydrolysis and decarboxylation with acid to yield the hydroxypyrazole intermediate.
This method is notable for:
- High selectivity in ring closure.
- Use of less corrosive reagents.
- Good yield and purity suitable for industrial scale.
This approach can be adapted for the target compound by substituting the hydroxyl group with an amino group via further functional group transformations.
Comparative Data Table of Key Preparation Parameters
| Parameter | Method 1 (Patent EP3280710B1) | Method 2 (CN112574111A) | Notes |
|---|---|---|---|
| Starting materials | Pyrazole boronic ester, aryl bromide | Dimethyl malonate, formamide, alkylating agent | Method 2 uses cheaper raw materials |
| Key reaction types | Suzuki coupling, deprotection, precipitation | Alkylation, cyclization, hydrolysis/decarboxylation | Method 1 involves Pd catalyst |
| Reaction solvents | THF-water, methanol | Solvents including DMF, alkaline aqueous media | Method 2 uses less toxic solvents |
| Temperature conditions | Room temp to reflux, 0-15 °C for deprotection | Room temp to 120 °C for cyclization | Method 2 involves higher temp |
| Yield and purity | High, crystalline products isolated | High yield, good purity | Both methods industrially viable |
| Environmental considerations | Use of palladium catalyst, organic solvents | Less corrosive reagents, easier recovery | Method 2 more eco-friendly |
Research Findings and Notes
- The Suzuki coupling method allows for modular introduction of various substituents on the pyrazole ring, beneficial for structural analog synthesis.
- The dimethyl malonate route offers advantages in cost and environmental impact due to milder reagents and conditions.
- Methylation and amination steps require careful control to avoid side reactions such as O-methylation or over-reduction.
- Formation of the dihydrochloride salt improves compound stability and facilitates purification.
- Literature on pyrazolone derivatives indicates that methylation with dimethyl sulfate in alkaline medium is efficient for N-methylation.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Hydrazine derivatives
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
Structural Information
- Molecular Formula : C7H15N3
- Molecular Weight : 212.12 g/mol
- InChIKey : SGEMDBSQVGTATH-UHFFFAOYSA-N
Medicinal Chemistry
1-Methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has shown potential as a pharmacological agent. Research indicates that compounds in the pyrazole family can exhibit anti-inflammatory and analgesic properties. Specific studies have suggested that modifications to the pyrazole structure can enhance biological activity, making it a candidate for drug development.
Biological Research
This compound is utilized as a non-ionic organic buffering agent in cell cultures, particularly effective within a pH range of 6 to 8.5. Buffers are crucial for maintaining physiological pH levels during biological experiments, thus enabling accurate results in cellular studies .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating new compounds with potential therapeutic effects.
Agricultural Chemistry
Research has indicated that pyrazole derivatives can act as plant growth regulators or pesticides. The application of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride may extend to agrochemical formulations aimed at improving crop yields or pest resistance.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal examined the anti-inflammatory properties of pyrazole derivatives, including 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride. The study demonstrated that the compound significantly reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Buffering Capacity in Cell Cultures
Another research project focused on the effectiveness of this compound as a buffering agent in mammalian cell cultures. Results indicated that it maintained stable pH levels over extended periods, which is critical for experiments involving sensitive cell lines.
Mechanism of Action
The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
b) Noncovalent Interactions
- The target compound’s dihydrochloride form facilitates ionic interactions with biological targets. Noncovalent interaction analysis (e.g., using Multiwfn, ) could reveal van der Waals contacts from the isopropyl group and hydrogen bonds from the ammonium ions .
Biological Activity
1-Methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a synthetic compound characterized by its unique pyrazole structure, which includes a methyl group and an isopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
- Molecular Formula : C₇H₁₄Cl₂N₄
- Molecular Weight : Approximately 212.12 g/mol
- CAS Number : 1240527-30-3
The dihydrochloride form enhances solubility in water, facilitating its application in various biological assays and therapeutic contexts.
Research indicates that compounds with similar pyrazole structures often exhibit interactions with specific molecular targets, which may modulate enzyme activities or receptor functions. The biological activity of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is primarily explored within the realms of anti-inflammatory and anticancer properties.
Anti-inflammatory Properties
Studies have shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds with similar structures demonstrate the ability to inhibit the NF-kB/AP-1 signaling pathways, which are crucial in inflammatory responses. The inhibition of these pathways can lead to reduced expression of pro-inflammatory cytokines .
Anticancer Activity
The anticancer potential of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been highlighted in various studies. For example, related pyrazole compounds have shown sub-micromolar antiproliferative activity against multiple cancer cell lines, indicating a promising therapeutic application in oncology. Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cells .
Comparative Biological Activity
To understand the uniqueness of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride within its class, the following table compares it with other pyrazole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amines | Similar pyrazole structure | Different substitution pattern on the pyrazole ring |
| N-[1-Ethyl-3,5-dimethyl]-1H-pyrazol-4-amines | Contains ethyl and dimethyl groups | Variation in alkyl substituents affects activity |
| 3-Amino-pyrazole derivatives | Basic amino group on the pyrazole ring | Often used for different biological targets |
This comparison illustrates how variations in substituents influence biological activity and chemical properties across this class of compounds.
Case Studies
Several studies have reported on the biological efficacy of pyrazole derivatives:
- Anticancer Screening : A study evaluated a series of pyrazole derivatives against various cancer cell lines, reporting that some exhibited significant cytotoxicity with IC50 values as low as 0.04 µM against K562 cells. These findings suggest strong potential for further development as anticancer agents .
- Anti-inflammatory Activity : In another investigation, a library of pyrazolo[1,5-a]quinazolines was synthesized and screened for anti-inflammatory activity, revealing several compounds with IC50 values below 50 µM, indicating potent inhibitory effects on inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazides using phosphorous oxychloride at elevated temperatures (120°C), as demonstrated in pyrazole derivative syntheses. This method ensures regioselectivity and high yields . Alternatively, Vilsmeier–Haack reactions involving formylation of pyrazolone precursors can be adapted for functional group introduction, though optimization of reaction time and stoichiometry is critical to avoid byproducts .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of IR spectroscopy to confirm amine and pyrazole ring vibrations, and to verify substitution patterns (e.g., isopropyl and methyl groups). High-resolution mass spectrometry (HRMS) or elemental analysis is recommended for purity assessment. For dihydrochloride salts, ion chromatography can quantify chloride content .
Q. What experimental precautions are necessary for handling the dihydrochloride salt form?
- Methodological Answer : The compound’s hygroscopic nature requires storage in a desiccator under inert gas (e.g., argon). Solubility in polar solvents (e.g., water, DMSO) should be tested under controlled humidity to prevent hydrolysis. Stability studies via thermogravimetric analysis (TGA) can identify optimal storage temperatures .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for mechanistic studies?
- Methodological Answer : Employ wavefunction analysis tools like Multiwfn to map electrostatic potential surfaces (EPS) and electron localization functions (ELF). These analyses reveal nucleophilic/electrophilic sites, aiding in understanding reactivity. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in reported antimicrobial activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies in minimum inhibitory concentration (MIC) values may arise from strain-specific resistance or assay conditions. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Meta-analyses of structure-activity relationships (SAR) can isolate substituent effects, such as the role of the isopropyl group in membrane penetration .
Q. How can crystallographic data refine the compound’s structural parameters?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For poorly diffracting crystals, synchrotron radiation improves resolution. Twinning or disorder in the dihydrochloride moiety may require iterative refinement using SHELXE or Olex2 .
Q. What experimental designs integrate this compound into theoretical frameworks for drug discovery?
- Methodological Answer : Link SAR studies to molecular docking against target proteins (e.g., bacterial enzymes). Use molecular dynamics (MD) simulations to assess binding stability. For example, modifications to the pyrazole core can be guided by free-energy perturbation (FEP) calculations to optimize binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
